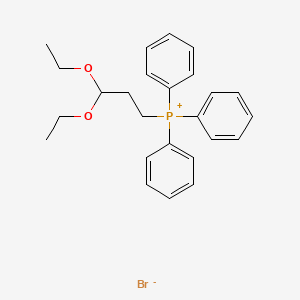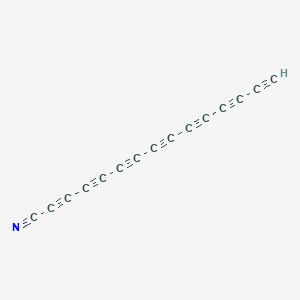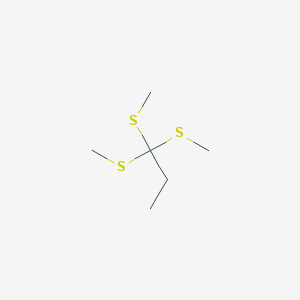
2-Heptylpropane-1,3-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylpropane-1,3-dithiol is an organic compound characterized by the presence of two thiol groups attached to a propane backbone with a heptyl substituent. This compound is part of the dithiol family, which is known for its significant reactivity due to the presence of thiol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Heptylpropane-1,3-dithiol can be synthesized through the reaction of 1,3-propanedithiol with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by nucleophilic substitution with the heptyl halide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptylpropane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol groups.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly used.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers.
Aplicaciones Científicas De Investigación
2-Heptylpropane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent for the protection of carbonyl compounds and in the synthesis of complex organic molecules.
Biology: Employed in the study of redox reactions and thiol-disulfide exchange processes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-heptylpropane-1,3-dithiol involves the reactivity of its thiol groups. These groups can form disulfide bonds through oxidation, which can be reversed by reduction. This redox activity is crucial in various biochemical processes, including enzyme function and cellular signaling . The thiol groups can also act as nucleophiles, participating in substitution reactions with electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanedithiol: A simpler dithiol with similar reactivity but without the heptyl substituent.
1,2-Ethanedithiol: Another dithiol with a shorter carbon chain and different reactivity profile.
Lipoic Acid: A naturally occurring dithiol with significant biological importance.
Uniqueness
2-Heptylpropane-1,3-dithiol is unique due to the presence of the heptyl group, which imparts different physical and chemical properties compared to other dithiols.
Propiedades
Número CAS |
86103-38-0 |
|---|---|
Fórmula molecular |
C10H22S2 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
2-heptylpropane-1,3-dithiol |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 |
Clave InChI |
NTYVCZOYSCSJFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)





![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

